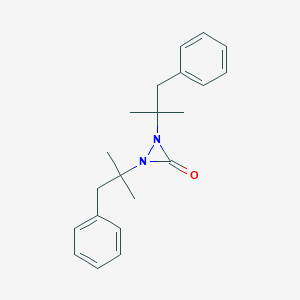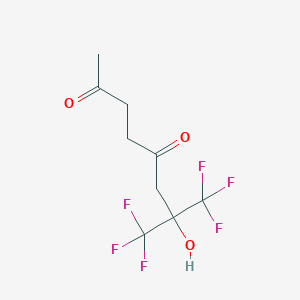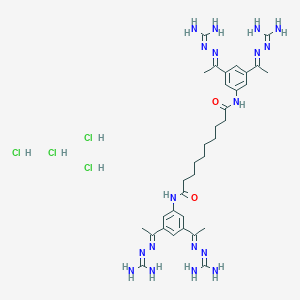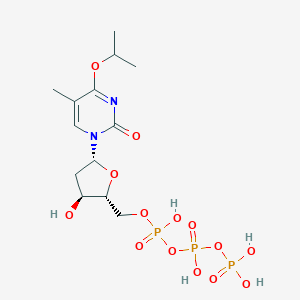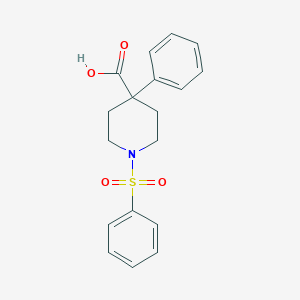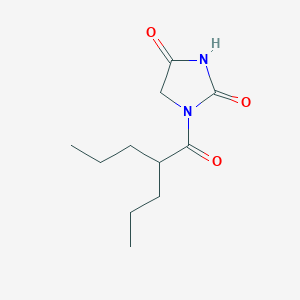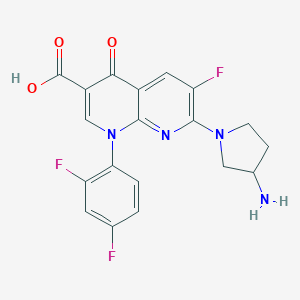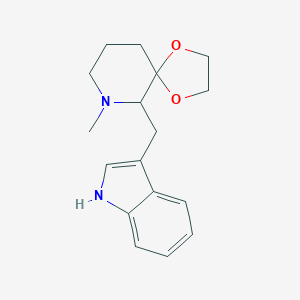
6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane
Overview
Description
Indole derivatives are important elements of many natural and synthetic molecules with significant biological activity . They are found in numerous compounds in Isatis indigotica Fort., a plant belonging to Brassicaceae, which is widely used in the food, pharmaceutical, and cosmetics industries .
Synthesis Analysis
The synthesis of indole and its derivatives often involves various methodologies and elements, ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles .Molecular Structure Analysis
Indole glucosinolates, which have side chains derived from tryptophan, are among the most widely distributed glucosinolates in nature . The structures of the R-groups of the four common indole glucosinolates include indol-3-ylmethylglucosinolate (IMG), 1-methoxyIMG (1mIMG), 4-hydroxyIMG (4hIMG), and 4-methoxyIMG (4mIMG) .Chemical Reactions Analysis
Upon tissue disruption, enzymatic hydrolysis of IMG produces an unstable aglucone, which reacts rapidly to form indole-3-acetonitrile and indol-3-ylmethyl isothiocyanate . The isothiocyanate, in turn, can react with water, ascorbate, glutathione, amino acids, and other plant metabolites to produce a variety of physiologically active indole compounds .Physical And Chemical Properties Analysis
Water is often used as a reaction medium in the synthesis of indole and its derivatives due to its unique physical and chemical properties . Its network of hydrogen bonds, large surface tension, high specific heat capacity, and high polarity help many organic reactions to proceed with a high reaction rate and selectivity .Safety And Hazards
Future Directions
Research on the biological function, small molecule inhibition, and disease relevance of indole glucosinolates has entered a mature development stage . Future research could focus on resolving general toxicity and pharmacokinetic challenges, achieving PKD subtype selectivity, and addressing unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases .
properties
IUPAC Name |
10-(1H-indol-3-ylmethyl)-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19-8-4-7-17(20-9-10-21-17)16(19)11-13-12-18-15-6-3-2-5-14(13)15/h2-3,5-6,12,16,18H,4,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKWEGRQSUYGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1CC3=CNC4=CC=CC=C43)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907687 | |
| Record name | 6-[(1H-Indol-3-yl)methyl]-7-methyl-1,4-dioxa-7-azaspiro[4.5]decanato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane | |
CAS RN |
102520-47-8 | |
| Record name | 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102520478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[(1H-Indol-3-yl)methyl]-7-methyl-1,4-dioxa-7-azaspiro[4.5]decanato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



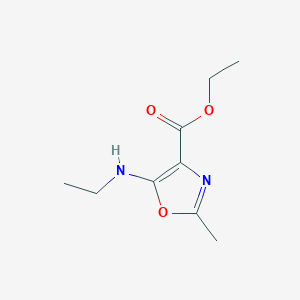
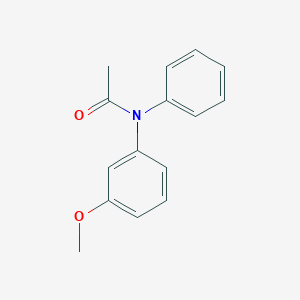
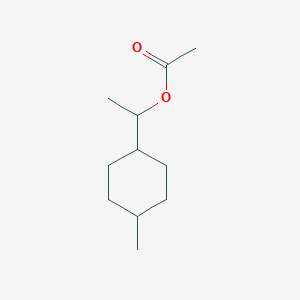
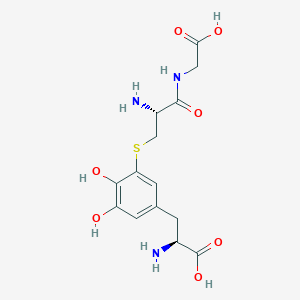


![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)
